Cas no 1805216-29-8 (Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate)

Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate
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- インチ: 1S/C13H14BrNO2/c1-3-9-5-6-10(8-15)12(11(9)7-14)13(16)17-4-2/h5-6H,3-4,7H2,1-2H3
- SMILES: BrCC1C(C(=O)OCC)=C(C#N)C=CC=1CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 310
- トポロジー分子極性表面積: 50.1
- XLogP3: 3.2
Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016950-1g |
Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate |
1805216-29-8 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoateに関する追加情報
Comprehensive Overview of Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate (CAS No. 1805216-29-8)
Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate (CAS No. 1805216-29-8) is a specialized organic compound widely utilized in pharmaceutical intermediates and fine chemical synthesis. Its unique molecular structure, featuring a bromomethyl group, a cyano substituent, and an ethyl ester moiety, makes it a versatile building block for researchers in medicinal chemistry and material science. The compound's CAS number 1805216-29-8 serves as a critical identifier for regulatory and procurement purposes, ensuring precise tracking in global supply chains.
In recent years, the demand for high-purity ethyl benzoate derivatives like Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate has surged due to their applications in drug discovery and agrochemical development. Researchers frequently search for "synthesis methods for bromomethyl benzoates" or "cyano-substituted ethyl benzoate applications," reflecting the compound's relevance in cutting-edge R&D. Its reactive bromomethyl group enables facile functionalization, while the cyano group enhances binding affinity in target molecules—a feature leveraged in kinase inhibitor design.
The compound's stability under ambient conditions and solubility in common organic solvents (e.g., DCM, THF) make it a practical choice for multistep synthetic routes. Analytical techniques such as HPLC purity analysis and NMR structural confirmation are essential for quality control, topics often queried in scientific databases. Notably, 1805216-29-8 has gained attention in green chemistry discussions, with researchers exploring solvent-free modifications to align with Sustainable Development Goals (SDGs).
From a commercial perspective, suppliers emphasize batch-to-batch consistency and regulatory compliance documentation for Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate, addressing frequent buyer concerns about "GMP-grade benzoate intermediates." The compound's patent landscape reveals its use in anticancer agent prototypes and electronic material precursors, contributing to its growing market value. Storage recommendations typically include inert atmospheres and desiccants to preserve the bromomethyl group's reactivity—a detail often highlighted in technical datasheets.
Emerging trends show increased cross-disciplinary applications, such as incorporating 1805216-29-8 into metal-organic frameworks (MOFs) for catalytic systems. This aligns with search patterns like "benzoate derivatives in nanotechnology" or "cyano-bromomethyl compound coupling reactions." The compound's dual functionality (electrophilic bromine and nucleophilic cyano group) enables diverse transformations, a subject covered in advanced organic synthesis webinars and peer-reviewed journals.
For analytical chemists, method development for Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate quantification often involves LC-MS/MS techniques, addressing queries about "HPLC separation of brominated aromatics." The compound's UV absorption characteristics (λmax ~270 nm) facilitate detection, while its fragmentation patterns in mass spectrometry provide structural verification data. These technical aspects are crucial for laboratories validating ICH Q2-compliant analytical procedures.
In conclusion, Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate (CAS 1805216-29-8) represents a strategically important chemical entity bridging pharmaceutical innovation and advanced material science. Its evolving applications underscore the need for continued research into scalable synthesis protocols and derivative libraries, making it a recurring subject in both academic literature and industrial patent filings.
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